molecular formula C19H17F3N2O3 B11306568 1-[2-(2-methylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

1-[2-(2-methylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Cat. No.: B11306568
M. Wt: 378.3 g/mol
InChI Key: NXGIBFWQEBHOCW-UHFFFAOYSA-N
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Description

1-[2-(2-METHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-METHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dioxino and trifluoromethyl groups. Common reagents used in these reactions include trifluoromethylating agents, phenolic compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-METHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole derivatives with reduced functional groups.

Scientific Research Applications

1-[2-(2-METHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(2-METHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    Trifluoromethylbenzimidazole: Similar structure with a trifluoromethyl group.

    Phenoxyethylbenzimidazole: Contains a phenoxyethyl group similar to the target compound.

Uniqueness

1-[2-(2-METHYLPHENOXY)ETHYL]-2-(TRIFLUOROMETHYL)-6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOLE is unique due to the combination of its trifluoromethyl and dioxino groups, which confer distinct chemical and biological properties not found in simpler benzimidazole derivatives.

Properties

Molecular Formula

C19H17F3N2O3

Molecular Weight

378.3 g/mol

IUPAC Name

3-[2-(2-methylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazole

InChI

InChI=1S/C19H17F3N2O3/c1-12-4-2-3-5-15(12)25-7-6-24-14-11-17-16(26-8-9-27-17)10-13(14)23-18(24)19(20,21)22/h2-5,10-11H,6-9H2,1H3

InChI Key

NXGIBFWQEBHOCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCN2C3=CC4=C(C=C3N=C2C(F)(F)F)OCCO4

Origin of Product

United States

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